molecular formula C7H8N2O B118701 2-Acetamidopyridine CAS No. 158734-79-3

2-Acetamidopyridine

Cat. No. B118701
M. Wt: 136.15 g/mol
InChI Key: QROKOTBWFZITJZ-UHFFFAOYSA-N
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Patent
US04080329

Procedure details

To 70.5 g. of 2-aminopyridine, partially dissolved in 180 g. of xylene, was slowly added, with stirring, 79.6 g. acetic anhydride. The addition was carried out over a 20-minute period. The reaction vessel was water-cooled so as to maintain the reaction mixture at 30-40° C during the addition. The reaction solution was then heated for 1 hour at a temperature of 74°-78° C to give 2-acetamidopyridine, which was used without isolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C1(C)C(C)=CC=CC=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>O>[C:16]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
was carried out over a 20-minute period
TEMPERATURE
Type
TEMPERATURE
Details
cooled so as
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then heated for 1 hour at a temperature of 74°-78° C
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.